N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-15-12-17(8-9-18(15)30-2)33(28,29)25-10-11-32-20(25)14-24-22(27)21(26)23-13-16-6-4-5-7-19(16)31-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWJBCHSNDVFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide involves multiple steps, typically starting with the preparation of the oxazolidine ring. This can be achieved through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the oxazolidine derivative with the methoxy-substituted aromatic amine under suitable conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Scientific Research Applications
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring and sulfonyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxy groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with sulfonyl-containing heterocycles and ethanediamide derivatives. Below is a comparative analysis of its structural and synthetic features against similar compounds:
Key Observations
Core Heterocycle Influence :
- The 1,3-oxazolidine ring (5-membered) in the target compound likely confers greater conformational rigidity compared to the 6-membered oxazinan in or the planar triazole in . This rigidity may enhance binding specificity in biological targets.
- The 1,2,4-triazole derivatives exhibit tautomerism (thione ↔ thiol), which is absent in the target compound due to its fully saturated oxazolidine core.
Sulfonyl Group Variations :
- The 4-methoxy-3-methylbenzenesulfonyl group in the target compound is electron-rich due to the methoxy substituent, contrasting with the electron-deficient 4-nitrobenzenesulfonyl group in . This difference may modulate interactions with hydrophobic or polar enzyme pockets.
- Fluorine substitution in improves metabolic stability and membrane permeability, suggesting that the target compound’s methoxy groups could be optimized for similar benefits.
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods in and , involving sulfonylation of a heterocyclic intermediate (e.g., oxazolidine) followed by amide coupling. Yields for analogous reactions range from 60–85% .
- Characterization relies heavily on IR (C=O, SO₂ stretches) and NMR (aromatic protons, methyl/methoxy signals), consistent with trends in .
Biological Implications :
Q & A
Basic Research Questions
Q. What are the key structural features of the compound, and how do they influence its chemical reactivity?
- Answer : The compound contains a 4-methoxy-3-methylbenzenesulfonyl group , an oxazolidin ring , and methoxyphenylmethyl substituents. These groups confer distinct reactivity:
- The sulfonyl group (SO₂) enhances electrophilicity, facilitating nucleophilic substitution reactions .
- The oxazolidin ring introduces rigidity and hydrogen-bonding potential, impacting solubility and interactions with biological targets .
- Methoxy groups on aromatic rings modulate electronic effects, influencing regioselectivity in reactions like oxidation or substitution .
- Methodological Insight : Computational modeling (e.g., DFT) or X-ray crystallography can validate bond angles and electronic distribution, guiding synthetic modifications .
Q. What are the standard synthetic routes for this compound, and what parameters are critical for optimizing yield and purity?
- Answer : Synthesis typically involves:
- Step 1 : Condensation of 4-methoxy-3-methylbenzenesulfonyl chloride with an oxazolidin-methanol intermediate under anhydrous conditions .
- Step 2 : Coupling the sulfonylated oxazolidin intermediate with a methoxyphenylmethyl-ethanediamide derivative using EDC/HOBt as coupling agents .
- Critical Parameters :
- Temperature control (e.g., 0–5°C during sulfonylation to prevent side reactions) .
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of the compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms sulfonyl/oxazolidin integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) .
- HPLC : Quantifies purity (>98% for biological assays) using C18 columns and UV detection .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Answer : Contradictions may arise from:
- Assay variability (e.g., cell line differences, incubation times). Validate using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Purity thresholds : Impurities >2% can skew results. Re-test batches with LC-MS-validated purity .
- Solubility effects : Use standardized DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
Q. What strategies optimize reaction conditions for synthesizing this compound on a laboratory scale?
- Answer :
- Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading) using software like JMP or MODDE .
- Continuous Flow Reactors : Improve yield and safety for exothermic steps (e.g., sulfonylation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate oxazolidin ring formation .
Q. What experimental approaches elucidate interaction mechanisms between this compound and biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to proteins like kinases or receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
- Molecular Dynamics (MD) Simulations : Predict binding poses using software like GROMACS or AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
